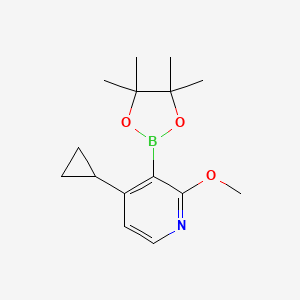
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a methoxy group and a cyclopropyl group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in chemistry and biology .
Méthodes De Préparation
The synthesis of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-methoxy-3-bromopyridine, undergoes a nucleophilic substitution reaction with cyclopropylmagnesium bromide to introduce the cyclopropyl group at the 4-position of the pyridine ring.
Borylation: The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Suzuki Coupling: This compound can participate in Suzuki coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or further to a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Applications De Recherche Scientifique
4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: The compound’s boronic ester group allows it to act as a proteasome inhibitor, making it a potential candidate for anticancer drug development.
Biological Probes: It can be used as a fluorescent probe for detecting biomolecules such as sugars and hydrogen peroxide due to its ability to form reversible covalent bonds with diols
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteasomes by binding to their active sites. This inhibition can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the cyclopropyl group but shares the boronic ester and methoxy-substituted pyridine structure.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring .
Propriétés
Formule moléculaire |
C15H22BNO3 |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-11(10-6-7-10)8-9-17-13(12)18-5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
UQWZUQPKKZIHGI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


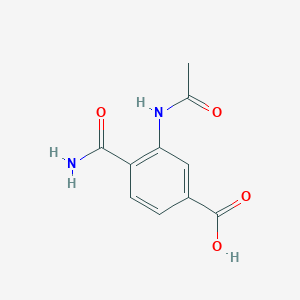
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

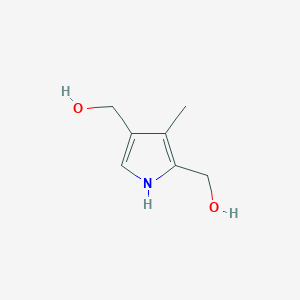

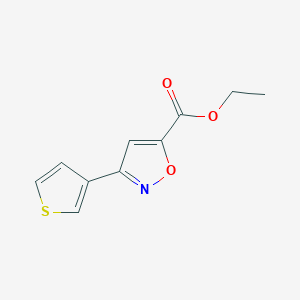
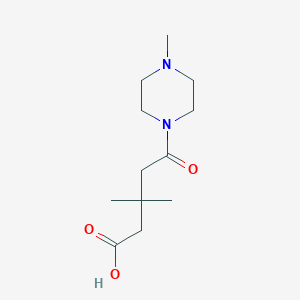

![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
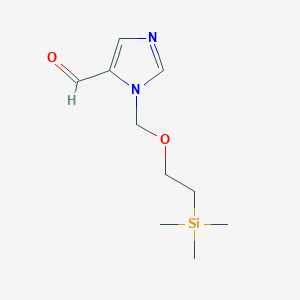
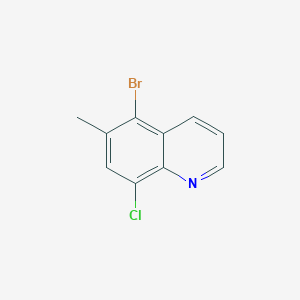
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)


